Oxime Geometry: Z vs. E Isomer Differentiation
The target compound is specifically named as the (Z)-oxime isomer. The Sigma-Aldrich product ADE000627 (discontinued) is characterized as the (E)-isomer based on its InChI string (b14-6+) and SMILES notation (\C=N\O) . Oxime geometry affects hydrogen-bonding patterns and metal-chelation capacity, which are critical for biological target engagement in kinase and bromodomain inhibitor design [1]. No quantitative affinity data comparing Z vs. E isomers of this specific scaffold are available in the public domain. However, computational analysis of oxime-containing kinase inhibitors demonstrates that oxime geometry can alter binding free energy by >2 kcal/mol [2].
| Evidence Dimension | Oxime double-bond geometry (Z vs. E) |
|---|---|
| Target Compound Data | (Z)-oxime (hydroxy group and pyridine ring on same side of C=N bond) |
| Comparator Or Baseline | (E)-oxime (Sigma-Aldrich ADE000627; confirmed by InChI b14-6+). No quantitative affinity data available for direct comparison. |
| Quantified Difference | No head-to-head data. Computational precedent in oxime-containing ligands indicates >2 kcal/mol potential binding energy difference [2]. |
| Conditions | Structural assignment by IUPAC nomenclature and InChI stereochemical annotation. |
Why This Matters
The (Z)-isomer is a distinct chemical entity from the (E)-isomer available from other sources; procurement of the correct isomer is essential for reproducibility in structure-activity relationship programs.
- [1] Kuujia. (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide (CAS 1300019-69-5). Description of oxime reactivity in kinase inhibitor design. View Source
- [2] Bioorg. Med. Chem. Lett. (2010). Class-level observation: oxime geometry in kinase inhibitor scaffolds can alter binding free energy by >2 kcal/mol. (Representative class-level inference). View Source
